Acetamiprid-d3
Overview
Description
Acetamiprid-d3 is a deuterated form of acetamiprid, a neonicotinoid insecticide. It is primarily used as an internal standard for the quantification of acetamiprid in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . This compound has the molecular formula C10H8ClD3N4 and a molecular weight of 225.7 g/mol .
Biochemical Analysis
Biochemical Properties
Acetamiprid-d3 interacts with nAChRs containing N. lugens α1 and rat β2 subunits . The nature of these interactions involves the activation of these receptors, which is crucial for the insecticidal activity of this compound .
Cellular Effects
This compound influences cell function by activating nAChRs . This activation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding to nAChRs, leading to their activation . This activation can result in changes in gene expression and enzyme activity, contributing to its insecticidal effects .
Temporal Effects in Laboratory Settings
Over time, this compound continues to exert its effects on cellular function It is intended for use as an internal standard for the quantification of acetamiprid by GC- or LC-MS .
Dosage Effects in Animal Models
It has been shown that exposure to acetamiprid can lead to behavioral changes in mice .
Metabolic Pathways
As a neonicotinoid, it is likely to be metabolized in the liver .
Transport and Distribution
Given its lipophilic nature, it is likely to be distributed widely in the body .
Subcellular Localization
Given its role as an agonist of nAChRs, it is likely to be localized at the synapses where these receptors are present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetamiprid-d3 involves the incorporation of deuterium atoms into the acetamiprid molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions can vary, but generally involve the use of deuterated reagents and solvents .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the consistent incorporation of deuterium atoms. The final product is then purified and characterized to confirm its isotopic purity and chemical structure .
Chemical Reactions Analysis
Types of Reactions
Acetamiprid-d3, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: Substitution reactions can replace functional groups in the this compound molecule with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Acetamiprid-d3 is widely used in scientific research for various applications, including:
Analytical Chemistry: As an internal standard for the quantification of acetamiprid in environmental and biological samples using GC-MS and LC-MS.
Agricultural Research: Research on the efficacy and environmental impact of acetamiprid-based insecticides frequently employs this compound for accurate quantification.
Pharmacokinetics: Investigations into the absorption, distribution, metabolism, and excretion of acetamiprid in biological systems utilize this compound as a tracer.
Mechanism of Action
Acetamiprid-d3, like acetamiprid, acts as an agonist of insect nicotinic acetylcholine receptors (nAChRs). It binds to these receptors, causing hyperactivity and muscle spasms in insects, ultimately leading to their death . The molecular targets include nAChRs containing N. lugens α1 and rat β2 subunits . The activation of these receptors disrupts normal neural transmission, resulting in the insecticidal effects .
Comparison with Similar Compounds
Similar Compounds
Imidacloprid: Another neonicotinoid insecticide with a similar mode of action.
Thiacloprid: A neonicotinoid with a different chemical structure but similar insecticidal properties.
Clothianidin: A neonicotinoid used in various agricultural applications.
Uniqueness of Acetamiprid-d3
This compound is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical applications. The presence of deuterium atoms allows for precise quantification and differentiation from non-deuterated acetamiprid in complex samples .
Properties
IUPAC Name |
N-[(6-chloropyridin-3-yl)methyl]-N'-cyano-N-(trideuteriomethyl)ethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4/c1-8(14-7-12)15(2)6-9-3-4-10(11)13-5-9/h3-5H,6H2,1-2H3/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXDHFDTOYPNIE-BMSJAHLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC#N)N(C)CC1=CN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1=CN=C(C=C1)Cl)C(=NC#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701339974 | |
Record name | (1E)-N-[(6-Chloro-3-pyridinyl)methyl]-N'-cyano-N-(2H3)methylethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701339974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353869-35-8 | |
Record name | (1E)-N-[(6-Chloro-3-pyridinyl)methyl]-N'-cyano-N-(2H3)methylethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701339974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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